

# 5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Vanillylidene barbituric acid**, a derivative of barbituric acid, has emerged as a compound of significant interest in the field of medicinal chemistry. Its structural features, combining the vanillylidene moiety with the barbiturate core, suggest a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of **5-vanillylidene barbituric acid**, including its synthesis, chemical properties, and putative therapeutic applications. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.

**Chemical Properties** 



| Property          | Value                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-(4-hydroxy-3-<br>methoxybenzylidene)pyrimidin<br>e-2,4,6(1H,3H,5H)-trione | [1]       |
| Molecular Formula | C12H10N2O5                                                                  | [1]       |
| Molecular Weight  | 262.22 g/mol                                                                | [1]       |
| CAS Number        | 40367-32-6                                                                  | [1]       |
| Appearance        | Solid                                                                       |           |
| Melting Point     | 293 °C (decomposes)                                                         |           |

## Synthesis of 5-Vanillylidene Barbituric Acid

The synthesis of **5-vanillylidene barbituric acid** is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Various catalytic and solvent conditions have been explored to optimize this reaction, with a focus on green chemistry principles.[2]

# Experimental Protocol: Green Synthesis using Grinding[2]

This solvent-free method offers high yields and short reaction times.

#### Materials:

- Vanillin (10 mmol)
- Barbituric acid (10 mmol)
- Sodium acetate (10 mmol)
- Mortar and pestle
- Distilled water



- Ethyl acetate
- Hexane

#### Procedure:

- A mixture of vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.
- The mixture is ground at room temperature.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
- Upon completion of the reaction, the solid product is washed with distilled water.
- The product is filtered and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

# Potential Therapeutic Applications and Quantitative Data

While extensive quantitative data for **5-vanillylidene barbituric acid** is not readily available in the public domain, studies on closely related **5-**arylidine barbituric acid derivatives suggest a range of potential therapeutic applications. The following tables summarize available data for these derivatives, which may provide insights into the potential activities of **5-vanillylidene barbituric acid**. It is crucial to note that this data is for related compounds and not for **5-vanillylidene barbituric acid** itself.

## **Anticancer Activity of Barbituric Acid Derivatives**



| Compound                                                                                                          | Cell Line                        | IC <sub>50</sub> (μΜ)                                                                       | Reference |
|-------------------------------------------------------------------------------------------------------------------|----------------------------------|---------------------------------------------------------------------------------------------|-----------|
| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxodihydro-pyrimidine-4,6-dione (2b)  | Human breast cancer<br>cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10 <sup>-4</sup> M | [3]       |
| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxodihydro-pyrimidine-4,6-dione (2d) | Human breast cancer<br>cell line | Not specified, but showed greater % growth inhibition than Adriamycin at 10 <sup>-4</sup> M | [3]       |
| Barbituric acid-based chromene derivative (4g)                                                                    | A2780 (ovarian<br>cancer)        | Not specified, but potent                                                                   | [4]       |
| Barbituric acid<br>derivatives containing<br>azoles                                                               | BEL-7402, MCF-7,<br>HCT-116      | Several compounds<br>exhibited potent<br>antiproliferative effects                          | [5]       |

**Antioxidant Activity of Barbituric Acid Derivatives (DPPH** 

Radical Scavenging Assay)

| Compound                                                                      | IC <sub>50</sub> (μM) | Reference |
|-------------------------------------------------------------------------------|-----------------------|-----------|
| 5-arylidine-N,N-<br>diethylthiobarbiturate (V) (with<br>three hydroxy groups) | 20.28 ± 0.15          | [6]       |
| 5-arylidine-N,N-<br>diethylthiobarbiturate (IV)                               | 22.89 ± 0.19          | [6]       |
| 5-arylidine-N,N-<br>diethylthiobarbiturate (I)                                | 26.34 ± 0.03          | [6]       |
| Quercetin (Standard)                                                          | 16.96 ± 0.14          | [6]       |



**Antibacterial Activity of Barbituric Acid Derivatives** 

| Compound                                                                                | Bacterial Strain                                         | MIC (μg/mL) | Reference |
|-----------------------------------------------------------------------------------------|----------------------------------------------------------|-------------|-----------|
| 5-methyl-5-propyl-2-<br>sulfanyl Barbituric<br>Acid Derivatives (DR-<br>IIA and DR-IID) | Methicillin-resistant<br>Staphylococcus<br>aureus (MRSA) | 250-500     | [7]       |
| Chromenopyrimidinedi<br>one derivatives 16<br>and 18                                    | Gram-positive<br>bacteria                                | Active      | [8]       |

## **Anti-inflammatory and Antifibrotic Activity**

Studies on a specific barbituric acid derivative, referred to as BA-5, have demonstrated significant anti-inflammatory and antifibrotic effects.[9] This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] The antifibrotic effect was attributed to the inhibition of both the TGF-β1/Smad and NF-κB signaling pathways.[9] While this data is for a derivative, the vanillylidene moiety of **5-vanillylidene** barbituric acid is known for its antioxidant and anti-inflammatory properties, suggesting that **5-vanillylidene** barbituric acid could also possess similar activities.[10]

## **Signaling Pathways**

Based on studies of related barbituric acid derivatives, **5-vanillylidene barbituric acid** may potentially modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

## **NF-kB Signaling Pathway**

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. A derivative of barbituric acid has been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and antifibrotic effects.[9]





Click to download full resolution via product page

Caption: Potential inhibition of the NF-kB signaling pathway by a barbituric acid derivative.

### **TGF-β1/Smad Signaling Pathway**

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. A barbituric acid derivative has been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3.[9]

Caption: Potential inhibition of the TGF- $\beta$ 1/Smad signaling pathway by a barbituric acid derivative.

# **Experimental Protocols**

Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of **5-vanillylidene barbituric acid**'s therapeutic potential.

## MTT Cell Viability Assay[12][13][14][15]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.



#### Materials:

- 96-well microtiter plates
- Cultured cells of interest
- Complete culture medium
- 5-Vanillylidene barbituric acid (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of 5-vanillylidene barbituric acid and a vehicle control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.





Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

# **DPPH Radical Scavenging Assay[16][17][18][19][20]**



This assay measures the antioxidant capacity of a compound.

#### Materials:

- 96-well microtiter plates
- 5-Vanillylidene barbituric acid (dissolved in a suitable solvent, e.g., methanol or ethanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
- Positive control (e.g., Ascorbic acid or Trolox)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of 5-vanillylidene barbituric acid and the positive control in the appropriate solvent.
- Add a fixed volume of the sample or control solution to the wells of a 96-well plate.
- Add a fixed volume of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
  Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] × 100
- The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the DPPH radical scavenging assay.

### **Conclusion and Future Directions**

**5-Vanillylidene barbituric acid** presents a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are currently limited, the known pharmacological properties of its constituent moieties and related derivatives suggest potential applications in oncology, inflammatory diseases, and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this intriguing molecule. Future studies should focus on generating robust in vitro and in vivo data to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic efficacy. Such investigations will be crucial in determining the clinical translational potential of **5-vanillylidene barbituric acid**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 5-Vanillylidene barbituric acid [webbook.nist.gov]
- 2. isca.me [isca.me]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052328#5-vanillylidene-barbituric-acid-as-a-potential-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com